molecular formula C10H7BrO3 B7901658 2-(6-Bromobenzofuran-3-yl)acetic acid

2-(6-Bromobenzofuran-3-yl)acetic acid

Cat. No.: B7901658
M. Wt: 255.06 g/mol
InChI Key: YFWKYYWPOARVID-UHFFFAOYSA-N
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Description

2-(6-Bromobenzofuran-3-yl)acetic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzofuran ring and an acetic acid moiety at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromobenzofuran-3-yl)acetic acid typically involves the bromination of benzofuran followed by the introduction of the acetic acid group. One common method starts with the bromination of benzofuran using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield 6-bromobenzofuran. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromobenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The benzofuran ring can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Products with various functional groups replacing the bromine atom, such as methoxy or amino derivatives.

    Oxidation: Products with additional oxygen-containing functional groups like hydroxyl or carbonyl groups.

    Reduction: Debrominated products or reduced derivatives of the acetic acid moiety.

Scientific Research Applications

2-(6-Bromobenzofuran-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Bromobenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to the hydrophobic binding groove adjacent to the catalytic disulfide bond of the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli . This binding inhibits the enzyme’s activity, thereby preventing the correct folding of virulence factors in pathogenic bacteria. The compound’s structure allows it to fit snugly into the enzyme’s active site, disrupting its normal function.

Comparison with Similar Compounds

2-(6-Bromobenzofuran-3-yl)acetic acid can be compared with other benzofuran derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(6-bromo-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWKYYWPOARVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Bromobenzofuran-3-yl)acetic acid
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2-(6-Bromobenzofuran-3-yl)acetic acid
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2-(6-Bromobenzofuran-3-yl)acetic acid
Reactant of Route 5
2-(6-Bromobenzofuran-3-yl)acetic acid
Reactant of Route 6
2-(6-Bromobenzofuran-3-yl)acetic acid

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